molecular formula C20H19N3O4S B2376214 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-sulfonamide CAS No. 2034299-77-7

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-sulfonamide

Cat. No. B2376214
CAS RN: 2034299-77-7
M. Wt: 397.45
InChI Key: LTHXIVMIPBTFHS-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydroimidazo[1,2-a]pyrimidine . Tetrahydroimidazo pyrimidines are known for their wide range of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .


Synthesis Analysis

While the specific synthesis process for this compound is not available, a similar compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, was synthesized using the Biginelli condensation . The synthesis involved six steps from commercially available 2-amino pyrimidine .

Scientific Research Applications

  • One-Pot Synthesis Techniques

    Research by Rozentsveig et al. (2013) developed a one-pot synthesis method for N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, a class to which the compound belongs. This study detailed the synthesis process and proposed a mechanism for the formation of annulated heterocyclic derivatives, showcasing the compound's structural complexity and the intricacies involved in its synthesis (Rozentsveig et al., 2013).

  • Structural Characterization and Analysis

    Studies have also focused on characterizing and understanding the structure of similar sulfonamide compounds. For example, a study by Ashraf et al. (2016) detailed the synthesis, molecular structures, and antimicrobial activity of benzimidazole-derived sulfonamide, highlighting the relevance of structural analysis in understanding the compound's potential applications (Ashraf et al., 2016).

  • Molecular Docking Studies

    Bourzikat et al. (2022) synthesized new derivatives of a similar compound and evaluated their anticancer activities, including molecular docking studies to understand the interactions with specific kinases. This research underscores the importance of molecular-level analysis in predicting the biological activity of such compounds (Bourzikat et al., 2022).

properties

IUPAC Name

N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c24-28(25,14-8-9-18-19(11-14)27-13-26-18)22-16-6-2-1-5-15(16)17-12-23-10-4-3-7-20(23)21-17/h1-2,5-6,8-9,11-12,22H,3-4,7,10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHXIVMIPBTFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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